molecular formula C21H21FN4O B2447382 N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE CAS No. 941923-88-2

N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2447382
CAS No.: 941923-88-2
M. Wt: 364.424
InChI Key: GSKMVHHQXOXWMV-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline ring, a piperidine ring, and a fluorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis processes to ensure high yield and purity. Techniques such as continuous-flow synthesis and fully automated radiosynthesis have been explored for similar compounds . These methods optimize reaction conditions and minimize human intervention, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include N-Fluorobenzenesulfonimide for fluorination , and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act on beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are linked to Alzheimer’s disease . The compound’s effects are mediated through pathways that regulate enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a quinoxaline ring, a piperidine ring, and a fluorobenzyl group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-17-7-5-15(6-8-17)13-24-21(27)16-9-11-26(12-10-16)20-14-23-18-3-1-2-4-19(18)25-20/h1-8,14,16H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMVHHQXOXWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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